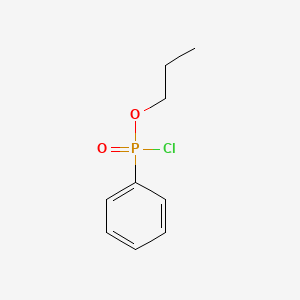![molecular formula C16H17O4P B14670817 Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate CAS No. 51638-45-0](/img/structure/B14670817.png)
Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [2-([1,1’-biphenyl]-4-yl)-2-oxoethyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-([1,1’-biphenyl]-4-yl)-2-oxoethyl]phosphonate typically involves the reaction of a biphenyl derivative with a phosphonate reagent. One common method is the Friedel-Crafts acylation reaction, where the biphenyl compound is acylated using a phosphonate reagent in the presence of a catalyst such as aluminum chloride . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [2-([1,1’-biphenyl]-4-yl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Catalysts like aluminum chloride or iron(III) chloride are used in electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted biphenyl compounds.
Aplicaciones Científicas De Investigación
Dimethyl [2-([1,1’-biphenyl]-4-yl)-2-oxoethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of Dimethyl [2-([1,1’-biphenyl]-4-yl)-2-oxoethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation processes. This interaction can affect various biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate compound used as a flame retardant.
Bisphosphonates: Compounds with two phosphonate groups, used in the treatment of bone diseases.
Uniqueness
Dimethyl [2-([1,1’-biphenyl]-4-yl)-2-oxoethyl]phosphonate is unique due to its biphenyl structure, which provides additional sites for chemical modification and enhances its versatility in various applications. The presence of the biphenyl group also imparts specific electronic and steric properties that differentiate it from simpler phosphonates.
Propiedades
IUPAC Name |
2-dimethoxyphosphoryl-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O4P/c1-19-21(18,20-2)12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKOAJSPLYXWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539242 |
Source


|
| Record name | Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51638-45-0 |
Source


|
| Record name | Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid](/img/structure/B14670747.png)
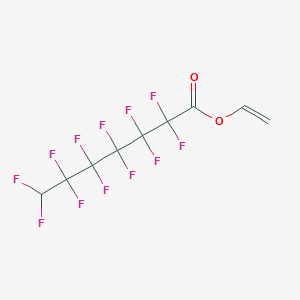
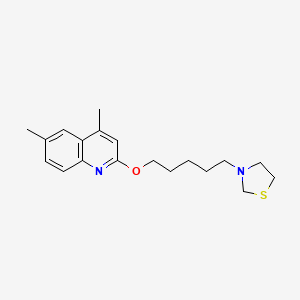
![(E)-but-2-enedioic acid;1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14670759.png)
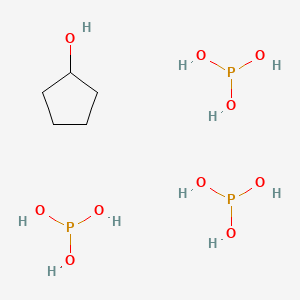
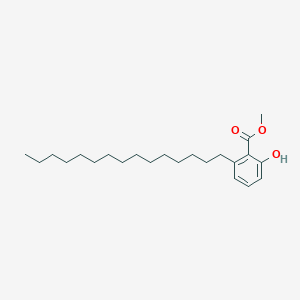



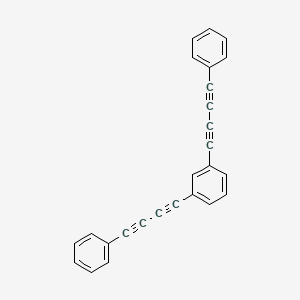
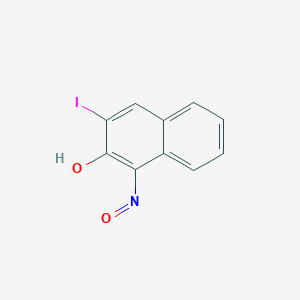
![N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14670820.png)
